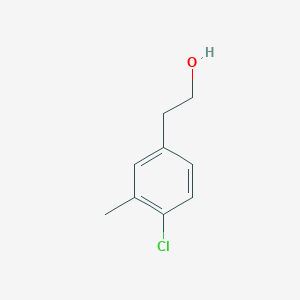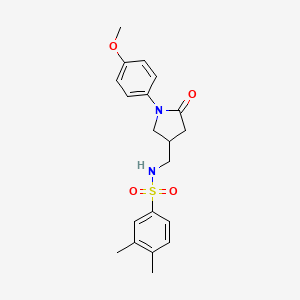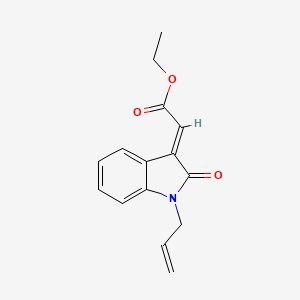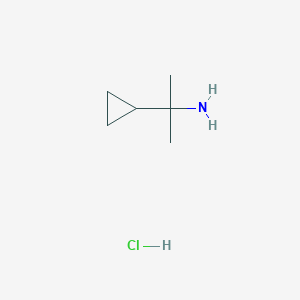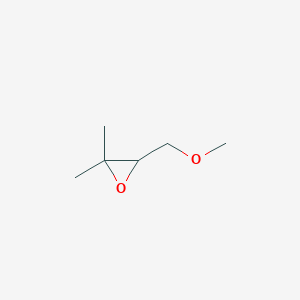
3-(Methoxymethyl)-2,2-dimethyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methoxymethyl)-2,2-dimethyloxirane is a chemical compound that belongs to the family of epoxides. It is also known as glycidyl methyl ether and has the molecular formula C5H10O2. This compound is widely used in scientific research applications due to its unique properties and characteristics.
Wissenschaftliche Forschungsanwendungen
Synthesis of Coenzyme Q10 Intermediate 3-[(E)-5-(2,3,4,5-Tetramethoxy-6-methylphenyl)-3-methylpent-3-enyl]-2,2-dimethyloxirane, an analog of 3-(Methoxymethyl)-2,2-dimethyloxirane, is a key intermediate in the total synthesis of coenzyme Q10. It's synthesized from p-cresol via a process involving bromination, methylation, Grignard reaction, and epoxidation. The synthesis is complex, with low yield and requires expensive and hazardous reagents. A new method for its synthesis from commercially available materials was developed to address these drawbacks (Chu et al., 2004).
Combustion Chemistry of Dimethyl Ether Methoxymethyl radical (CH3OCH2), which is closely related to this compound, plays a significant role in the low-temperature combustion of dimethyl ether. The kinetics and yields of OH from the reaction of methoxymethyl radical with O2 are crucial for understanding dimethyl ether combustion. Extensive experimental and computational studies were conducted to understand this process, which is important for combustion-related applications (Eskola et al., 2014).
Oxidation Chemistry in Alternative Fuels The reaction between methoxymethyl radicals and O2, related to the oxidation of this compound, is studied in the context of dimethyl ether (DME) use as an alternative fuel. Understanding the oxidation chemistry of DME is key to optimizing its use in diesel engines and solid oxide fuel cells. This research helps in understanding how DME oxidizes at different temperatures and pressures, providing insights for its application in energy technologies (Rosado-Reyes et al., 2005).
Pharmacological Applications this compound analogs are used in the synthesis of various pharmacological compounds. For example, the methanol adduct of 8-methoxypsoralen (8-MOP) with dimethyldioxirane is a potentially mutagenic agent. This illustrates the compound's role in synthesizing pharmacologically significant derivatives (Adam & Sauter, 1992).
High-Pressure Organic Reactions The reaction of 2,2-dimethyloxirane with carbon disulfide under high pressure yields various organic compounds. This demonstrates the application of this compound and its derivatives in high-pressure organic synthesis, expanding the scope of chemical reactions under different conditions (Taguchi et al., 1988).
Green Chemistry Education An undergraduate project involving the synthesis of 3-(methoxycarbonyl)coumarin in an ionic liquid demonstrates the educational applications of this compound derivatives. This project helps students understand the principles of green chemistry through practical application (Verdía et al., 2017).
Eigenschaften
IUPAC Name |
3-(methoxymethyl)-2,2-dimethyloxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(2)5(8-6)4-7-3/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEIFONQKLVETL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)COC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2534011.png)
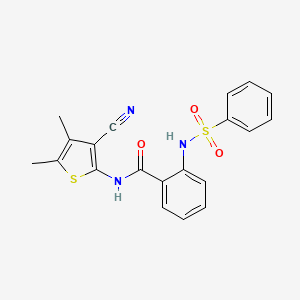


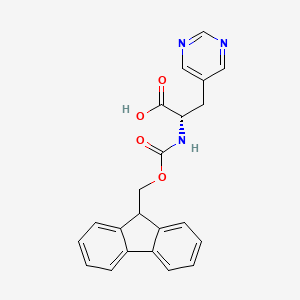
![5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2534017.png)

![N-[(2,4-dichlorophenyl)amino]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide](/img/structure/B2534020.png)

![5-ethyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B2534023.png)
